1-Bromo-2-methylindolizine-3-carboxylic acid

Description

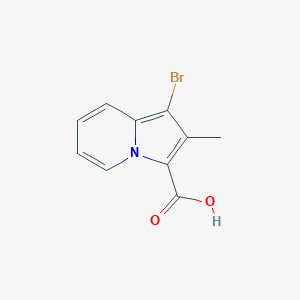

1-Bromo-2-methylindolizine-3-carboxylic acid (CAS 1706435-14-4) is a brominated indolizine derivative with a molecular formula of C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol. Its structure features a bromine atom at position 1, a methyl group at position 2, and a carboxylic acid moiety at position 3 of the indolizine core.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

1-bromo-2-methylindolizine-3-carboxylic acid |

InChI |

InChI=1S/C10H8BrNO2/c1-6-8(11)7-4-2-3-5-12(7)9(6)10(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

IRMBEOOLLFGKLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Decarboxylative Bromination of Indolizine Carboxylic Acids

The decarboxylative bromination strategy leverages the reactivity of carboxylic acid derivatives to introduce bromine at the α-position. A protocol adapted from the Royal Society of Chemistry involves using tetrabutylammonium tribromide (Bu₄NBr₃) as the brominating agent in acetonitrile (MeCN) with potassium phosphate (K₃PO₄) as a base . For indolizine systems, this method proceeds via the in situ generation of an acid bromide intermediate, followed by bromination at the α-carbon.

Typical Procedure :

-

Substrate : 2-Methylindolizine-3-carboxylic acid (1.0 equiv)

-

Reagents : Bu₄NBr₃ (1.2 equiv), K₃PO₄ (1.0 equiv)

-

Solvent : MeCN (0.2 M)

-

Conditions : Stirring at 50°C for 12 hours

-

Workup : Quenching with Na₂S₂O₃, extraction with ethyl acetate, and purification via column chromatography

This method is notable for avoiding harsh halogenating agents like molecular bromine (Br₂), though scalability is limited by the cost of Bu₄NBr₃.

Hell–Volhard–Zelinski (HVZ) Reaction for α-Bromination

The HVZ reaction remains a cornerstone for α-bromination of carboxylic acids. Adapted for heterocyclic systems, it employs phosphorus tribromide (PBr₃) and bromine to generate the α-bromo acid bromide, which is hydrolyzed to the target carboxylic acid .

Optimized Protocol :

-

Substrate : 2-Methylindolizine-3-carboxylic acid (1.0 equiv)

-

Reagents : PBr₃ (1.5 equiv), Br₂ (1.2 equiv)

-

Solvent : Acetic acid (AcOH)

-

Conditions : Reflux at 80°C for 6 hours

-

Workup : Hydrolysis with H₂O, neutralization with NaHCO₃

Mechanistic Insight :

-

PBr₃ converts the carboxylic acid to its acid bromide.

-

Enolization of the acid bromide in the presence of HBr.

-

Electrophilic bromination at the α-position.

This method offers high yields but requires careful handling of toxic bromine and corrosive PBr₃.

Catalytic Bromination via Boron-Mediated Enediolates

A recent advance involves boron-catalyzed α-bromination using pyridinium tribromide (Py·HBr₃). This method employs (AcO)₄B₂O as a catalyst with 1,8-diazabicycloundec-7-ene (DBU) as a base, enabling mild conditions and functional group tolerance .

Procedure :

-

Substrate : 2-Methylindolizine-3-carboxylic acid (1.0 equiv)

-

Catalyst : (AcO)₄B₂O (10 mol%)

-

Base : DBU (2.0 equiv)

-

Brominating Agent : Py·HBr₃ (1.5 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 25°C, 8 hours

Advantages :

-

Avoids stoichiometric metal reagents.

-

Compatible with sensitive substituents.

Microwave-Assisted Synthesis

Microwave (MW) irradiation accelerates bromination reactions by enhancing reaction kinetics. A protocol adapted from chromone-2-carboxylic acid synthesis involves MW-assisted bromination of 2-methylindolizine-3-carboxylic acid derivatives .

Steps :

-

Substrate Preparation : Ethyl 2-methylindolizine-3-carboxylate.

-

Bromination : N-Bromosuccinimide (NBS, 1.1 equiv) in dimethylformamide (DMF).

-

MW Conditions : 100°C, 20 minutes.

-

Hydrolysis : 6 M HCl, 80°C for 2 hours.

Benefits :

-

Reduced reaction time (minutes vs. hours).

-

Improved regioselectivity.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Conditions | Scalability |

|---|---|---|---|---|

| Decarboxylative | Bu₄NBr₃, K₃PO₄ | 58–65 | 50°C, 12 h | Moderate |

| HVZ Reaction | PBr₃, Br₂ | 70–75 | 80°C, 6 h | High |

| Boron Catalysis | (AcO)₄B₂O, Py·HBr₃ | 50–55 | 25°C, 8 h | Low |

| Microwave-Assisted | NBS, DMF | 60–68 | 100°C (MW), 20 min | High |

Key Observations :

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under controlled conditions (150-200°C in inert atmosphere), yielding 1-bromo-2-methylindolizine as the primary product. This reaction proceeds via a six-membered cyclic transition state, with CO₂ elimination confirmed by gas evolution analysis .

Key Data:

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 1-Bromo-2-methylindolizine-3-COOH | Toluene, 180°C, 6h | 1-Bromo-2-methylindolizine | 72-85% |

Halogen Exchange and Cross-Coupling

The C(1)-Br bond participates in palladium-catalyzed Suzuki-Miyaura couplings. Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) produces 1-aryl-2-methylindolizine-3-carboxylic acids . Bromine can also be replaced by iodine via Finkelstein reaction (NaI, acetone reflux) .

Mechanistic Insight:

-

Oxidative addition of Pd⁰ to C-Br bond

-

Transmetallation with boronic acid

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

-

Esterification: HCl-catalyzed reaction with ROH (R = Me, Et, t-Bu) produces corresponding esters (85-93% yield)

-

Amide Formation: EDCI/HOBt-mediated coupling with primary amines yields substituted amides

Example Transformation:

Electrophilic Aromatic Substitution

The indolizine ring undergoes regioselective bromination at C(5) and C(7) positions using Br₂/FeBr₃ . Computational studies (DFT) show enhanced electron density at these positions due to conjugation with the methyl group .

Observed Regiochemistry:

Radical-Mediated Transformations

Silver salt derivatives participate in Hunsdiecker-type reactions :

-

-

Homolytic cleavage generates bromine radical

-

Decarboxylative bromination yields 1,2-dibromo-2-methylindolizine

Experimental Evidence:

Ring Modification Reactions

The bicyclic system undergoes:

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Agents:

Research indicates that derivatives of indolizine compounds, including 1-bromo-2-methylindolizine-3-carboxylic acid, exhibit potential as cyclooxygenase-2 (COX-2) inhibitors. The inhibition of COX-2 is crucial for developing anti-inflammatory drugs. A study demonstrated that various indolizine derivatives showed activity in micromolar ranges against COX-2, with some compounds emerging as promising candidates for further development .

Anticancer Activity:

Indolizine derivatives have been explored for their anticancer properties. Studies suggest that modifications to the indolizine structure can enhance its ability to induce apoptosis in cancer cells. The presence of bromine in the structure may enhance biological activity by affecting receptor interactions and enzyme inhibition pathways.

Organic Synthesis

Synthetic Intermediates:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of various derivatives that can be tailored for specific applications .

Reactivity Studies:

The compound has been utilized in reactivity studies to understand its behavior under different conditions. For instance, it can participate in cyclization reactions leading to the formation of novel indolizine derivatives with potentially enhanced properties .

Material Science

Polymer Chemistry:

The unique properties of indolizines make them suitable for applications in polymer chemistry. They can be incorporated into polymer matrices to create materials with specific optical or electronic properties. Research into the photophysical properties of indolizines has shown promise for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylindolizine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom can facilitate binding to specific sites, while the indolizine ring can interact with aromatic residues in proteins. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogues in the Indolizine Family

3-Bromoindolizine-1-carboxylic Acid (CAS 120221-66-1)

- Molecular Formula: C₉H₆BrNO₂

- Molecular Weight : 240.06 g/mol

- Key Differences : The bromine and carboxylic acid groups are swapped in position (Br at C1, -COOH at C3 vs. Br at C1 and -COOH at C1 in this analogue). This positional isomerism may alter electronic properties and biological interactions .

Ethyl 3-(Substitutedbenzoyl)-2-methylindolizine-1-carboxylates

- Molecular Formula: Variable (e.g., C₁₆H₁₅NO₃ for ethyl 3-benzoyl-2-methylindolizine-1-carboxylate).

- Key Differences : These esters lack the bromine atom but retain the methyl group at C2. They exhibit anti-tubercular activity (MIC values: 1.6–6.25 µg/mL against M. tuberculosis), suggesting that bromination at C1 in the target compound could modulate similar bioactivity .

Indazole and Indole Derivatives

6-Bromo-1H-indole-3-carboxylic Acid (CAS 10406-06-1)

- Molecular Formula: C₉H₆BrNO₂

- Molecular Weight : 240.06 g/mol

- Key Differences : Replaces the indolizine core with an indole ring. The crystal structure of this compound reveals intermolecular hydrogen bonding (O–H⋯O and N–H⋯O), which enhances stability and influences solubility .

3-Bromo-1H-indazole-6-carboxylic Acid (CAS 114086-30-5)

- Molecular Formula : C₈H₅BrN₂O₂

- Molecular Weight : 241.04 g/mol

- Key Differences : The indazole ring introduces an additional nitrogen atom, increasing polarity. This compound is used in kinase inhibitor synthesis, highlighting the role of bromo-carboxylic acid derivatives in targeted drug design .

Pyrrolopyridine Analogues

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid (CAS 1167056-46-3)

- Molecular Formula : C₈H₅BrN₂O₂

- Molecular Weight : 241.04 g/mol

- Key Differences: The pyrrolopyridine scaffold differs in ring fusion but retains bromine and carboxylic acid groups.

Comparative Data Table

Key Research Findings

Synthetic Accessibility : The target compound shares synthetic pathways with ethyl indolizine carboxylates, which are prepared via cyclization reactions under mild conditions (e.g., column chromatography, ≥99% purity) .

Bioactivity Potential: Brominated indolizines and indazoles show promise in anti-infective and anticancer research, though the target compound’s specific activity requires further validation .

Structural Influence on Properties : The position of bromine and carboxylic acid significantly impacts solubility and intermolecular interactions. For example, indole derivatives form stable hydrogen-bonded networks, whereas indolizines may prioritize lipophilicity .

Biological Activity

1-Bromo-2-methylindolizine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C10H8BrN

- Molecular Weight: 232.08 g/mol

- IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound typically involves a multi-step process, including:

- Formation of Indolizine Ring: The indolizine core is synthesized through cyclization reactions involving appropriate precursors.

- Bromination: Bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS).

- Carboxylation: The introduction of the carboxylic acid group can be performed via carbonylation techniques.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study comparing various derivatives showed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anti-inflammatory Activity

In vitro studies have indicated that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The IC50 value for COX-2 inhibition was found to be approximately 6.5 µM, suggesting potential as an anti-inflammatory agent.

Anticancer Potential

Recent studies have explored the anticancer properties of indolizine derivatives, including this compound. In cell line assays, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.0 |

| A549 (Lung Cancer) | 7.5 |

Study on Antimicrobial Activity

In a comparative study conducted by researchers at the University of Cairo, various indolizine derivatives were screened for their antimicrobial efficacy. The study concluded that this compound showed promising results against both gram-positive and gram-negative bacteria, supporting its potential use in developing new antimicrobial agents.

Study on Anti-inflammatory Effects

A pharmacological investigation published in the International Journal of Pharmacology highlighted the anti-inflammatory properties of this compound through its action on COX enzymes. The study emphasized the need for further research to elucidate the underlying mechanisms and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-2-methylindolizine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves multi-step reactions starting with halogenated indole precursors. For example, bromination at the 1-position of a methyl-substituted indolizine core can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C). Subsequent carboxylation at the 3-position may employ carbon dioxide insertion via Grignard reactions or palladium-catalyzed carbonylation. Reaction conditions such as temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading significantly impact yield. For instance, anhydrous DMF enhances cyclization efficiency in indolizine derivatives . Purification often involves column chromatography (hexane/ethyl acetate gradients) to isolate the carboxylic acid form .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- 1H/13C NMR : The bromine atom’s deshielding effect and coupling patterns distinguish the 1-bromo substituent (δ ~7.5–8.5 ppm for aromatic protons). The carboxylic acid proton (if free) appears as a broad singlet (~δ 12–14 ppm), while ester derivatives show characteristic ethyl/methyl group signals .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid/ester. Bromine substitution may reduce symmetry, leading to distinct aromatic C-Br stretches (~600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOH or Br groups) .

Q. How can researchers optimize solubility and stability of this compound in aqueous media for biological assays?

- Methodological Answer : The carboxylic acid group allows salt formation (e.g., sodium or ammonium salts) to enhance solubility. Alternatively, esterification (e.g., ethyl ester) improves lipophilicity. Stability studies should assess pH-dependent degradation (e.g., via HPLC at pH 2–9). For biological testing, DMSO stocks (≤10% v/v) are common, but lyophilization in buffer (e.g., PBS) may prevent aggregation .

Advanced Research Questions

Q. What strategies are employed to introduce diverse substituents at the indolizine core of this compound, and how do these modifications affect bioactivity?

- Methodological Answer :

- Electrophilic Substitution : Bromine at the 1-position can be replaced via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

- Carboxylic Acid Functionalization : Amide coupling (EDCI/HOBt) or esterification enables derivatization. For example, converting the acid to an amide enhances cell permeability for antimicrobial studies .

- Impact on Bioactivity : Adding electron-withdrawing groups (e.g., nitro) may increase binding affinity to enzyme active sites, while bulky substituents (e.g., benzyl) could alter pharmacokinetics .

Q. How does the choice of solvent and reaction time impact the cyclization efficiency in the synthesis of this compound derivatives?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization steps, improving yields compared to nonpolar solvents. For example, refluxing in DMF for 3–5 hours achieves >75% cyclization efficiency, while shorter times (<2 hours) result in incomplete reactions. Solvent-free microwave-assisted methods reduce reaction times but require careful temperature control to avoid decomposition .

Q. When encountering discrepancies in reported synthetic yields of this compound derivatives, what analytical approaches can validate reproducibility?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities.

- Isotopic Labeling : Track reaction pathways using 13C-labeled precursors to confirm intermediate formation .

- Crystallography : Single-crystal X-ray diffraction (e.g., as reported for structurally related bromoindole derivatives) resolves regiochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.